[4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol
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Overview
Description
[4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a methoxyphenylmethyl group and a thian-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.
Attachment of the Thian-4-yl Group: The thian-4-yl group is introduced via a nucleophilic substitution reaction, often using a thian-4-yl halide.
Final Reduction Step: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering insights into drug design and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In industry, this compound is used in the development of advanced materials. Its chemical properties make it suitable for use in polymers, coatings, and other materials that require specific functional characteristics.
Mechanism of Action
The mechanism of action of [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
[4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol: shares similarities with other piperidine derivatives, such as [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]ethanol and [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]propane.
Uniqueness
- The unique combination of the methoxyphenylmethyl and thian-4-yl groups in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-22-18-4-2-16(3-5-18)14-19(15-21)8-10-20(11-9-19)17-6-12-23-13-7-17/h2-5,17,21H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKRNSCSDTDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCN(CC2)C3CCSCC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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